2-Phenyl-2-sulfamoylacetamide
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Overview
Description
2-Phenyl-2-sulfamoylacetamide is an organic compound with the molecular formula C8H10N2O3S It is known for its unique chemical structure, which includes a phenyl group attached to a sulfamoylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-sulfamoylacetamide typically involves the acylation of secondary amines with chloroacetyl chloride, followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-sulfamoylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include sulfonamide derivatives, reduced amides, and substituted phenylacetamides .
Scientific Research Applications
2-Phenyl-2-sulfamoylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-sulfamoylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Phenyl-benzoxazole acetamide: A compound with a benzoxazole ring instead of a sulfamoyl group.
Uniqueness
2-Phenyl-2-sulfamoylacetamide is unique due to its specific combination of a phenyl group and a sulfamoylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-phenyl-2-sulfamoylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13) |
InChI Key |
CNTWKFSHBOORCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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